Methyl 6-(prop-1-yn-1-yl)nicotinate
Description
Methyl 6-(prop-1-yn-1-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 3-position and a terminal alkyne (propynyl) substituent at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing and rigid properties of the alkyne group, which can influence binding interactions in enzyme inhibitors or receptor ligands.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 6-prop-1-ynylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-3-4-9-6-5-8(7-11-9)10(12)13-2/h5-7H,1-2H3 |
InChI Key |
HXHQWNIZSLUQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate typically involves the alkylation of a pyridine derivative. One common method is the reaction of 6-bromo-3-pyridinecarboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as the Sonogashira coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(prop-1-yn-1-yl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects. The pyridine ring can also engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Physicochemical and Analytical Data
- Methyl 6-(prop-1-yn-1-yl)nicotinate : The propynyl group introduces a strong electron-withdrawing effect, likely reducing the pyridine ring’s basicity compared to methyl or chloro analogs. Its HRAM LC-MS would show a molecular ion peak at m/z 175.19, with fragmentation patterns dominated by alkyne-related cleavages. In NMR, the terminal alkyne proton would resonate near δ 2.0–2.5 ppm (¹H), and the sp-hybridized carbons at δ 70–90 ppm (¹³C) .
- Methyl 6-chloronicotinate : The chloro substituent results in a downfield shift of adjacent pyridine protons (e.g., H-5 at δ 8.5–9.0 ppm). Its stability under thermal conditions enables high-temperature substitution reactions .
- 6-Methyl Nicotine (6-MN): NMR data (methanol-d₄) shows distinct shifts for the methyl group (δ 2.4 ppm, ¹H) and pyridine carbons (δ 150–160 ppm, ¹³C). Its HRAM LC-MS confirms a [M+H]⁺ ion at m/z 175.13 .
Regulatory and Industrial Relevance
Nicotinic acid and its salts (e.g., Nicotine Ditartrate Dihydrate) are listed in pharmacopeial standards (e.g., LGC Standards) for pharmaceutical manufacturing .
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